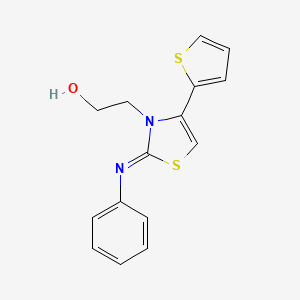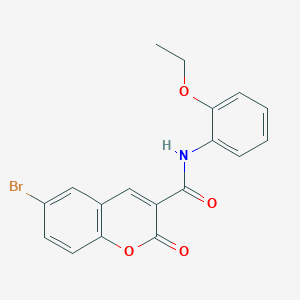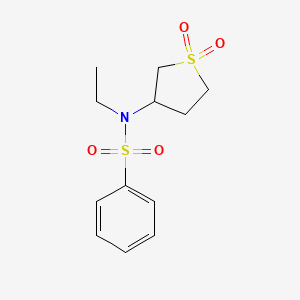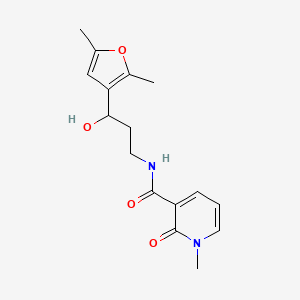
(Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol, also known as PTET, is a thiazolyl imine compound that has gained attention in recent years due to its potential applications in scientific research. PTET has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. In
Aplicaciones Científicas De Investigación
Synthesis Methodologies
The development of efficient synthetic routes for thiazole and thiophene derivatives is a significant area of research. For instance, Saeed et al. (2013) reported a two-component synthesis of a series of 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones, demonstrating a versatile method for constructing complex molecules with potential for further functionalization (Saeed et al., 2013).
Crystal Structure and Coordination Chemistry
The analysis of crystal structures and coordination modes of thiazole derivatives with metals provides insights into their potential applications in materials science and catalysis. Kovalchukova et al. (2017) explored the unusual coordination of a 4-azopyrazol-5-one heterocyclic derivative with metals, shedding light on the structural diversity and potential reactivity of such compounds (Kovalchukova et al., 2017).
Antimicrobial and Antifungal Activities
The search for new antimicrobial and antifungal agents is crucial in addressing the challenge of resistant pathogens. Research on thiazole and thiophene derivatives has shown promise in this area. For example, Verma et al. (2003) synthesized 2-substituted arylamino-4-(2-naphthyl)-thiazol-5-yl-acetic acids and evaluated their antimicrobial activity, contributing to the discovery of new therapeutic agents (Verma et al., 2003).
Propiedades
IUPAC Name |
2-(2-phenylimino-4-thiophen-2-yl-1,3-thiazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c18-9-8-17-13(14-7-4-10-19-14)11-20-15(17)16-12-5-2-1-3-6-12/h1-7,10-11,18H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNPRXAMUHNQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2771870.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2771871.png)
![2-(4-methoxyphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2771872.png)
![4-[(E)-2-(2-ethoxyphenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2771875.png)
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771877.png)

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2771882.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2771883.png)


![2-(3,3-Dimethyl-2-oxobutyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2771888.png)

